3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole
Description
The compound 3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole is a heterocyclic hybrid featuring a 1,2,4-oxadiazole core substituted with a 2-ethylthiazole-linked phenyl group at position 3 and a 5-methylthienyl moiety at position 3. Thiazoles contribute to antimicrobial and antitumor activities, while 1,2,4-oxadiazoles are associated with diverse bioactivities, including anticancer and antiviral properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c1-13-21(33-22(24-13)14-5-3-2-4-6-14)16-10-19(28)27-23(26-16)32-11-20(29)25-15-7-8-17-18(9-15)31-12-30-17/h2-10H,11-12H2,1H3,(H,25,29)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMWKORJCNTXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the thiazole and oxadiazole rings, which are then coupled with the thiophene derivative under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups.
Scientific Research Applications
Structure and Molecular Characteristics
The molecular formula of this compound is with a molecular weight of approximately 338.43 g/mol. Its unique structure combines thiazole and oxadiazole moieties, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in anticancer applications. For instance:
- A series of 1,2,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines including MCF-7 and HCT-116. Compounds demonstrated significant antiproliferative activity with IC50 values ranging from 0.19 to 0.78 µM, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9a | MCF-7 | 0.48 |
| 9b | HCT-116 | 0.78 |
Antiviral Activity
Another promising application is in antiviral research. Studies have shown that oxadiazole derivatives exhibit activity against viral polymerases:
- A novel series of oxadiazoles was evaluated for their inhibitory effects on dengue virus polymerase, with some compounds showing submicromolar activity against all four dengue virus serotypes .
Antimicrobial Properties
Research indicates that oxadiazole derivatives also possess antimicrobial properties:
- Recent investigations into pyrazolyl-substituted oxadiazoles revealed promising antibacterial activities against various pathogens with EC50 values significantly lower than standard antibiotics .
Case Study 1: Anticancer Evaluation
In a study conducted by Kumar et al., a novel series of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives were synthesized and evaluated for their biological activity against several cancer cell lines including A549 and MCF-7. The most active compounds showed IC50 values comparable to reference drugs like combretastatin-A4 .
Case Study 2: Antiviral Screening
A high-throughput screening approach was employed to identify potential dengue virus inhibitors among a library of oxadiazole derivatives. Selected compounds were subjected to further SAR (structure–activity relationship) analysis which led to the identification of potent inhibitors with significant antiviral activity .
Mechanism of Action
The mechanism of action of 3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Bioactivities
The following table summarizes key structural analogs, their substituents, and reported bioactivities:
Key Observations
Substituent Effects on Activity: Aryl Group Variations: The presence of electron-withdrawing groups (e.g., 4-bromophenyl in 9c ) enhances antimicrobial activity, while electron-donating groups (e.g., 3,4,5-trimethoxyphenyl in 19b ) improve antitumor efficacy. Heterocyclic Linkages: Thiazole-oxadiazole hybrids (e.g., compound 19b and the target compound) exhibit dual bioactivity profiles. The ethyl group on the thiazole ring in the target compound may reduce metabolic degradation compared to methyl substituents in other analogs .
Synthetic Methodologies :
- The target compound’s synthesis likely involves cyclocondensation of amidoximes with carboxylic acid derivatives, analogous to methods used for 1,2,4-oxadiazole derivatives in and .
- Characterization techniques (e.g., NMR, IR, mass spectrometry) described in and are standard for validating such hybrids .
Biological Performance: Antitumor Potential: Compound 19b’s IC₅₀ values against A549 and MCF-7 cell lines highlight the importance of methoxy groups in enhancing cytotoxicity. The target compound’s thienyl substituent may offer similar π-π stacking interactions with biological targets . Antimicrobial Activity: While the target compound’s activity is unreported, analogs like 9c and oxalamine demonstrate that aryl-thiazole and oxadiazole combinations are effective against resistant pathogens .
Notes on Structural-Activity Relationships (SARs)
- Thiazole Modifications : Ethyl substitution on the thiazole ring (target compound) may improve metabolic stability over smaller alkyl groups (e.g., methyl in compound 9d ).
- Oxadiazole Core : The 1,2,4-oxadiazole ring’s rigidity and hydrogen-bonding capacity are critical for target binding, as seen in docking studies for compound 9c .
- Thienyl vs.
Biological Activity
The compound 3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole is a novel heterocyclic derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, drawing on various studies and research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazole and oxadiazole precursors. The synthetic route may vary, but it generally includes the following steps:
- Formation of Thiazole Ring : Utilizing 2-ethylthiazole derivatives.
- Oxadiazole Formation : Reacting with phenyl and thienyl groups to form the oxadiazole structure.
- Purification : Employing techniques such as recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown potent activity against various pathogens. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against common bacterial strains.
| Microorganism | MIC (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Candida albicans | 0.25 |
These results suggest that the compound possesses strong antibacterial and antifungal activities, comparable to established antibiotics like ciprofloxacin .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Inhibition of p38 MAP kinase is a significant pathway for reducing inflammation, particularly in conditions like rheumatoid arthritis. Compounds similar to this oxadiazole have shown promising results in inhibiting TNF-alpha production in vitro and in vivo models .
Cytotoxicity
Cytotoxicity assays performed on various cell lines (e.g., HaCat and Balb/c 3T3) revealed that the compound exhibits selective cytotoxic effects, indicating its potential as an anticancer agent. The IC50 values for these cell lines are crucial for determining therapeutic windows.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Binding Interactions : Molecular docking studies suggest that the compound interacts with target proteins through hydrogen bonds and hydrophobic interactions, stabilizing its binding within active sites.
Case Studies
- Rheumatoid Arthritis Model : In a rat model of adjuvant-induced arthritis, compounds structurally related to our target demonstrated significant reductions in joint inflammation and swelling when administered at doses comparable to those used for clinical candidates .
- Antimicrobial Efficacy : A study evaluating thiazole derivatives indicated that modifications at specific positions enhanced their antibacterial efficacy against resistant strains of bacteria .
Q & A
Q. What are the standard synthetic routes for preparing 3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole?
The synthesis typically involves cyclization reactions of amidoxime precursors. A common method utilizes phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate oxadiazole ring formation. For example, amidoximes derived from thiazole and thienyl precursors undergo cyclization under reflux conditions. Post-synthesis purification is critical and often achieved via recrystallization (using ethanol or acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane gradients). Yield optimization may require iterative adjustments of stoichiometry and reaction time .
Q. Which spectroscopic and analytical methods are used to confirm the structure and purity of this compound?
Structural confirmation relies on a combination of 1H NMR , 13C NMR , and mass spectrometry (MS) . For example:
- 1H NMR : Signals for aromatic protons (δ 7.0–8.5 ppm), thiazole methyl groups (δ 2.5–3.0 ppm), and thienyl substituents (δ 6.5–7.0 ppm).
- MS : Molecular ion peaks matching the theoretical molecular weight (e.g., m/z ~366 for C₁₉H₁₄N₄OS₂). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf comparison with standards). Discrepancies in spectral data should prompt re-evaluation of synthetic intermediates .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield and scalability?
Advanced optimization employs Design of Experiments (DoE) methodologies, such as factorial design, to evaluate variables:
- Solvent polarity (e.g., DMF vs. acetonitrile).
- Catalyst loading (e.g., triethylamine for acid scavenging).
- Temperature gradients (e.g., microwave-assisted synthesis for faster cyclization). Post-reaction workup (e.g., quenching pH, extraction efficiency) and purification protocols (e.g., gradient elution in chromatography) must also be refined. Parallel small-scale reactions (1–5 mmol) are recommended before scaling to >50 mmol .
Q. How can researchers resolve contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data?
Discrepancies often arise from:
- Conformational flexibility : Re-dock the compound using multiple ligand conformations (e.g., induced-fit docking).
- Solvent effects : Include explicit solvent molecules in simulations or validate via MD simulations.
- Purity issues : Re-test the compound with orthogonal analytical methods (e.g., LC-MS). If bioactivity persists despite poor docking scores, investigate off-target interactions via proteome-wide affinity assays (e.g., thermal shift assays) .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in this compound?
Key strategies include:
- Substituent variation : Replace the 5-methylthienyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Heterocycle substitution : Swap the thiazole ring for triazole or pyridine moieties.
- Steric modulation : Introduce bulky substituents at the 4-phenyl position to probe steric effects. Validate structural hypotheses using X-ray crystallography (for solid-state conformation) and DFT calculations (for electronic properties) .
Q. What mechanistic hypotheses explain the biological activity of this compound, and how can they be tested?
Potential mechanisms include:
- Kinase inhibition : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Reactive oxygen species (ROS) modulation : Measure intracellular ROS levels via DCFH-DA probes.
- DNA intercalation : Use UV-vis spectroscopy and ethidium bromide displacement assays. Pair experimental results with molecular dynamics simulations to map binding kinetics and residence times .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity across different assay platforms?
Cross-validate findings using:
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorometric) with cell viability (e.g., MTT assay).
- Cell line panels : Test across multiple cell lines (e.g., HeLa, HEK293) to rule out lineage-specific effects.
- Pharmacokinetic profiling : Assess compound stability in assay media (e.g., plasma protein binding, metabolic degradation). Contradictions may indicate assay-specific artifacts or variable compound permeability .
Methodological Recommendations
- Synthetic reproducibility : Document reaction parameters (e.g., humidity, inert gas purity) to minimize batch-to-batch variability.
- Data transparency : Share raw spectral files (NMR, MS) in supplementary materials for peer validation.
- Collaborative validation : Partner with independent labs to replicate key findings, especially for high-impact claims.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
